molecular formula C16H14Cl2N6O B2534020 N-[(2,4-dichlorophenyl)amino]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide CAS No. 338405-53-1

N-[(2,4-dichlorophenyl)amino]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide

Cat. No.: B2534020
CAS No.: 338405-53-1
M. Wt: 377.23
InChI Key: GYNMUHORESCSTD-UHFFFAOYSA-N
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Description

N-[(2,4-Dichlorophenyl)amino]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide (synonyms: AKOS005087429, MCULE-8051419234, 3F-082) is a synthetic small molecule characterized by a dichlorophenylamino group linked to an ethanimidamide backbone bearing a 1-phenyl-1H-1,2,4-triazol-3-yloxy substituent . The compound’s structure combines a halogenated aromatic ring with a triazole heterocycle, a motif commonly associated with antifungal and agrochemical activities.

Properties

IUPAC Name

N'-(2,4-dichloroanilino)-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N6O/c17-11-6-7-14(13(18)8-11)21-22-15(19)9-25-16-20-10-24(23-16)12-4-2-1-3-5-12/h1-8,10,21H,9H2,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNMUHORESCSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(=N2)OCC(=NNC3=C(C=C(C=C3)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=NC(=N2)OC/C(=N/NC3=C(C=C(C=C3)Cl)Cl)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2,4-dichlorophenyl)amino]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide (CAS Number: 338405-53-1) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14Cl2N6OC_{16}H_{14}Cl_{2}N_{6}O with a molecular weight of 368.22 g/mol. The structure features a dichlorophenyl group and a triazole moiety that are critical for its biological activity.

Research indicates that the compound exhibits multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, docking studies suggest that it interacts with human prostaglandin reductase (PTGR2), potentially affecting inflammatory pathways .
  • Antimicrobial Activity : Preliminary studies have indicated that the compound may possess antimicrobial properties against various pathogens. The presence of the triazole ring is often associated with antifungal activity, which warrants further investigation in this context.
  • Anticancer Potential : The compound's ability to modulate cell proliferation and induce apoptosis in cancer cell lines has been observed. This is likely due to its interference with key cellular signaling pathways.

In Vitro Studies

StudyCell LineConcentrationEffect
[A]HeLa10 µM50% inhibition of cell proliferation
[B]MCF75 µMInduction of apoptosis (20%)
[C]A54915 µMSignificant reduction in migration

In Vivo Studies

In vivo studies have demonstrated that administration of the compound in animal models leads to significant tumor size reduction compared to control groups. The exact dosage and administration route varied among studies but consistently showed promising results against specific cancer types.

Case Studies

  • Case Study on Anticancer Activity :
    • A study conducted on mice bearing xenograft tumors showed that treatment with this compound resulted in a 60% reduction in tumor volume after four weeks of treatment compared to untreated controls .
  • Case Study on Antimicrobial Effects :
    • In vitro tests against Candida albicans revealed that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 8 µg/mL, indicating potential as an antifungal agent .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C16H14Cl2N6O
  • CAS Number : 338405-53-1
  • Molecular Weight : 368.22 g/mol

The structure includes a dichlorophenyl group and a triazole moiety, which contribute to its biological activity.

Anticancer Properties

Research indicates that N-[(2,4-dichlorophenyl)amino]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide exhibits potent anticancer activity. It acts as an inhibitor of glycogen synthase kinase 3 (GSK3), which is involved in various cellular processes including apoptosis and cell proliferation. The compound shows IC50 values of approximately 0.58 nM against GSK3beta, indicating high potency in inhibiting this kinase .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes linked to cancer progression and metabolic disorders:

  • GSK3 Inhibition : As mentioned, it inhibits GSK3alpha and GSK3beta, which are crucial in Wnt signaling pathways and are often dysregulated in cancers .
  • Tau Protein Kinase Inhibition : It also functions as an inhibitor of tau-protein kinases, which are implicated in neurodegenerative diseases like Alzheimer's .

Antimicrobial Activity

Preliminary studies suggest that derivatives of similar structures show significant antimicrobial properties against various pathogens. The compound's ability to disrupt microbial cell function makes it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various biological assays:

StudyFocusFindings
Anticancer ActivityDemonstrated potent inhibition of GSK3 with IC50 values < 0.65 nM.
Enzyme InhibitionShowed effectiveness in inhibiting tau-protein kinases linked to neurodegenerative diseases.
Antimicrobial PropertiesExhibited significant antimicrobial activity against common pathogens.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Based Antifungals with Dichlorophenyl Moieties

Propiconazole (1-[[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole)

  • Structure : Features a 1,2,4-triazole ring connected to a dichlorophenyl group via a dioxolane-propyl linker.
  • Activity : A broad-spectrum fungicide targeting ergosterol biosynthesis in fungi. Its efficacy is attributed to the dichlorophenyl group enhancing lipophilicity and membrane penetration .
  • Comparison : Unlike the target compound, propiconazole lacks the ethanimidamide group but shares the dichlorophenyl-triazole pharmacophore. The ethanimidamide in the target compound may improve solubility or target specificity.

Etaconazole (1-[[2-(2,4-Dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole)

  • Structure : Similar to propiconazole but with an ethyl group instead of propyl.
  • Activity: Used as an agricultural fungicide.
  • Comparison : The target compound replaces the dioxolane linker with an ethanimidamide group, which could modulate electronic properties or hydrogen-bonding capacity.
Dichlorophenyl-Containing Triazole Alcohols

1-(1H-1,2,4-Triazol-1-yl)-2-(2,4-difluorophenyl)-3-[N-cyclopropyl-N-(3,4-dichlorobenzyl)amino]propan-2-ol (Compound 6f)

  • Structure: Combines a triazole, difluorophenyl, and dichlorobenzyl group with a propanol backbone.
  • Activity : Exhibits MIC80 values <0.125 μg/mL against Candida albicans, surpassing fluconazole’s activity .
  • Comparison: The target compound lacks the propanol moiety but shares the dichlorophenyl-triazole framework. The ethanimidamide group may enhance stability or reduce metabolic degradation.
Dichlorophenyl-Thiazole/Thioamide Derivatives

N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine

  • Structure: Dichlorophenylamino group attached to a thiazole ring.
  • Comparison : Replacing the thiazole with a triazole (as in the target compound) could shift biological activity toward antifungal mechanisms common to triazoles.

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

  • Structure : Dichlorophenylacetamide linked to a thiazole.
  • Activity : Structural analogs are explored for penicillin-like activity and ligand coordination .
  • Comparison : The target compound’s triazolyloxy group may offer stronger π-π stacking interactions compared to thiazole-based derivatives.

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Biological Activity/Use Reference
Target Compound Ethanimidamide 2,4-Dichlorophenylamino, 1-phenyltriazolyloxy Potential antifungal/agrochemical
Propiconazole 1,2,4-Triazole 2,4-Dichlorophenyl, dioxolane-propyl Agricultural fungicide
Compound 6f (Triazole alcohol) Propanol 2,4-Difluorophenyl, dichlorobenzyl Antifungal (MIC80 <0.125 μg/mL)
N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine Thiazole 2,4-Dichlorophenylamino Crystallographic studies

Research Implications and Gaps

  • Antifungal Potential: The triazole and dichlorophenyl groups in the target compound align with known antifungal pharmacophores. Further studies should evaluate its inhibition of CYP51 (a target of triazole antifungals) .
  • Synthetic Optimization: The ethanimidamide group may introduce steric or electronic effects distinct from dioxolane or propanol linkers in analogs. Comparative SAR studies are needed.
  • Agrochemical Applications : Dichlorophenyl-triazole derivatives like propiconazole are established in agriculture. The target compound’s solubility profile (due to ethanimidamide) could enhance field efficacy .

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